molecular formula C8H11ClN4 B13994028 N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine CAS No. 90003-04-6

N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine

Cat. No.: B13994028
CAS No.: 90003-04-6
M. Wt: 198.65 g/mol
InChI Key: VMKZNZRJCRZTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an ethyl chain, which is further connected to a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine typically involves the following steps:

    Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.

    Attachment of the Aziridine to the Ethyl Chain: The aziridine ring is then attached to an ethyl chain through nucleophilic substitution reactions.

    Formation of the Chloropyridazine Moiety: The chloropyridazine moiety can be synthesized through various methods, including the chlorination of pyridazine derivatives.

    Coupling of the Aziridine-Ethyl Chain with the Chloropyridazine Moiety: The final step involves coupling the aziridine-ethyl chain with the chloropyridazine moiety under suitable reaction conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, aziridine-containing compounds can act as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), which is involved in cardiovascular regulation and viral entry . The compound may bind to the active site of the enzyme, leading to a conformational change that inhibits its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is unique due to the presence of both the aziridine ring and the chloropyridazine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

90003-04-6

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine

InChI

InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)10-3-4-13-5-6-13/h1-2H,3-6H2,(H,10,12)

InChI Key

VMKZNZRJCRZTPV-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCNC2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.